Synthesis and Biosynthesis of N-acetyl-L-glufosinate in Plants: A Technical Guide
Synthesis and Biosynthesis of N-acetyl-L-glufosinate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851), a broad-spectrum herbicide, is a potent inhibitor of glutamine synthetase, a key enzyme in plant nitrogen metabolism. Its application leads to the accumulation of toxic ammonia (B1221849) and subsequent plant death. However, the development of transgenic crops expressing the phosphinothricin (B1261767) acetyltransferase (PAT) or bialaphos (B1667065) resistance (BAR) gene has conferred resistance to glufosinate-based herbicides. These enzymes, originally isolated from Streptomyces species, detoxify the active L-isomer of glufosinate through N-acetylation, producing the non-phytotoxic compound N-acetyl-L-glufosinate. This technical guide provides an in-depth overview of the synthesis and biosynthesis of N-acetyl-L-glufosinate in plants, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action and Resistance
Glufosinate acts by inhibiting glutamine synthetase, leading to a buildup of ammonia in the thylakoid lumen, which uncouples photophosphorylation.[1] This disruption of photosynthesis results in oxidative stress and ultimately, plant cell death.[1] In transgenic plants, the PAT or BAR enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-glufosinate, converting it to N-acetyl-L-glufosinate.[2][3] This acetylated form is unable to bind to and inhibit glutamine synthetase, thus rendering the plant resistant to the herbicide.[2]
Quantitative Data
The efficacy of glufosinate detoxification is dependent on the kinetic properties of the PAT and BAR enzymes and the resulting levels of N-acetyl-L-glufosinate in plant tissues.
Table 1: Kinetic Parameters of the BAR Enzyme for L-Phosphinothricin
| Parameter | Value | Reference |
| Apparent Km | ~132 µM | [4][5] |
| Vmax | 1.15 ± 0.03 µmol/min/mg | [4] |
| kcat | 0.54 ± 0.01 s-1 | [4] |
| kcat/Km | 4.1 x 103 M-1s-1 | [4] |
Note: The PAT and BAR enzymes exhibit similar substrate affinity towards L-phosphinothricin.[6]
Table 2: N-acetyl-L-glufosinate Levels in Transgenic Crops
| Crop | N-acetyl-L-glufosinate (% of total residues) | Reference |
| Transgenic Maize | 67% | [7] |
| Transgenic Oilseed Rape | 91% | [7] |
| Transgenic Sugar Beet | 28.2% - 59.9% of absorbed 14C | [6] |
Experimental Protocols
Phosphinothricin Acetyltransferase (PAT/BAR) Enzyme Assay
This spectrophotometric assay measures the activity of PAT or BAR by detecting the free coenzyme A (CoA) produced during the acetylation of L-glufosinate. The free CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Plant tissue expressing PAT or BAR enzyme
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT, and 10% (v/v) glycerol
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8)
-
L-Glufosinate solution (10 mM)
-
Acetyl-CoA solution (10 mM)
-
DTNB solution (10 mM in Assay Buffer)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Protein Extraction:
-
Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a microcuvette containing:
-
850 µL Assay Buffer
-
50 µL L-Glufosinate solution
-
50 µL DTNB solution
-
50 µL crude protein extract
-
-
Incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of Acetyl-CoA solution.
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA formation.
-
Calculate the specific activity of the enzyme (µmol/min/mg of protein).
-
Agrobacterium-mediated Transformation of Maize with the bar Gene
This protocol describes a general method for introducing the bar gene into maize to confer glufosinate resistance.
Materials:
-
Maize immature embryos (1.0-1.5 mm)
-
Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with the bar gene under a constitutive promoter (e.g., CaMV 35S).
-
Infection Medium (e.g., N6 liquid medium with 100 µM acetosyringone)
-
Co-cultivation Medium (e.g., N6 solid medium with 100 µM acetosyringone)
-
Selection Medium (e.g., N6 medium with a selective agent like bialaphos and a bacteriostatic agent like carbenicillin)
-
Regeneration Medium
Procedure:
-
Agrobacterium Preparation:
-
Culture the Agrobacterium strain in a suitable liquid medium containing appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Pellet the bacteria by centrifugation and resuspend in Infection Medium.
-
-
Infection and Co-cultivation:
-
Isolate immature embryos from surface-sterilized maize ears.
-
Immerse the embryos in the Agrobacterium suspension for 5-10 minutes.
-
Transfer the embryos to Co-cultivation Medium and incubate in the dark at 20-25°C for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the embryos to Selection Medium.
-
Subculture the developing calli on fresh Selection Medium every 2-3 weeks.
-
After 6-8 weeks, transfer the resistant calli to Regeneration Medium to induce shoot formation.
-
Once plantlets have developed a root system, transfer them to soil.
-
-
Confirmation of Transformation:
-
Perform PCR to confirm the presence of the bar gene in the genomic DNA of the putative transgenic plants.
-
Conduct a leaf-paint assay with a glufosinate-based herbicide to confirm herbicide resistance.
-
Quantification of N-acetyl-L-glufosinate by LC-MS/MS
This protocol outlines a method for the extraction and quantification of N-acetyl-L-glufosinate from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Transgenic plant tissue
-
Extraction Solvent: Water:Methanol (50:50) with 0.5% formic acid
-
LC-MS/MS system with a suitable column (e.g., polymer-based ion-exchange)
-
N-acetyl-L-glufosinate analytical standard
-
Isotopically labeled internal standard (e.g., N-acetyl-glufosinate-d3)
Procedure:
-
Extraction:
-
Homogenize 1 g of plant tissue in 10 mL of Extraction Solvent.
-
Vortex the mixture for 1 minute and centrifuge at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Spike the filtered extract with the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect and quantify N-acetyl-L-glufosinate using multiple reaction monitoring (MRM) mode. A common transition for N-acetyl-glufosinate is m/z 222 -> 136.[8]
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standard.
-
Quantify the concentration of N-acetyl-L-glufosinate in the plant extract by comparing its peak area to that of the internal standard and the calibration curve.
-
Conclusion
The synthesis of N-acetyl-L-glufosinate in transgenic plants is a highly effective mechanism for conferring resistance to glufosinate-based herbicides. The efficiency of this detoxification process is dependent on the expression levels and kinetic properties of the introduced PAT or BAR enzymes. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the development and analysis of glufosinate-resistant crops. Further research into the optimization of PAT/BAR enzyme expression and activity holds the potential for developing crops with even greater levels of herbicide tolerance.
References
- 1. krex.k-state.edu [krex.k-state.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Glufosinate Ammonium-Induced Pathogen Inhibition and Defense Responses Culminate in Disease Protection in bar-Transgenic Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
